Strontium nitrite

Catalog No.
S1510657
CAS No.
13470-06-9
M.F
N2O4Sr
M. Wt
179.6 g/mol
Availability
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Strontium nitrite

CAS Number

13470-06-9

Product Name

Strontium nitrite

IUPAC Name

strontium;dinitrite

Molecular Formula

N2O4Sr

Molecular Weight

179.6 g/mol

InChI

InChI=1S/2HNO2.Sr/c2*2-1-3;/h2*(H,2,3);/q;;+2/p-2

InChI Key

HOWFTCIROIVKLW-UHFFFAOYSA-L

SMILES

N(=O)[O-].N(=O)[O-].[Sr+2]

Canonical SMILES

N(=O)[O-].N(=O)[O-].[Sr+2]

Strontium nitrite is an inorganic compound with the chemical formula Sr NO2)2\text{Sr NO}_2)_2. It appears as white to yellowish hygroscopic crystals and has a molecular weight of approximately 179.63 g/mol. This compound is known for its solubility in water, with a solubility of about 58.1 g per 100 mL at 98 °C, and it decomposes at temperatures above 240 °C to form nitrogen oxides and strontium oxide . Strontium nitrite is produced through various synthesis methods, primarily involving the reaction of strontium hydroxide with ammonium nitrite or through double decomposition reactions involving sodium nitrite and strontium chloride .

, notably:

  • Synthesis Reaction:
    Sr OH 2+2NH4NO2Sr NO2)2+2NH4OH\text{Sr OH }_2+2\text{NH}_4\text{NO}_2\rightarrow \text{Sr NO}_2)_2+2\text{NH}_4\text{OH}
    This reaction illustrates the exchange between strontium hydroxide and ammonium nitrite to produce strontium nitrite and ammonium hydroxide .
  • Decomposition Reaction:
    When heated, strontium nitrite decomposes:
    Sr NO2)2SrO+2NO+12O2\text{Sr NO}_2)_2\rightarrow \text{SrO}+2\text{NO}+\frac{1}{2}\text{O}_2
    This reaction shows the breakdown of strontium nitrite into strontium oxide, nitrogen monoxide, and oxygen when subjected to high temperatures .
  • Interaction with Nitrates:
    Strontium nitrite can also react with nitrates under certain conditions, influencing the stability of pyrotechnic formulations:
    3Mg+Sr NO3)2+4H2O3Mg OH 2+Sr NO2)2+H23\text{Mg}+\text{Sr NO}_3)_2+4\text{H}_2\text{O}\rightarrow 3\text{Mg OH }_2+\text{Sr NO}_2)_2+\text{H}_2
    This highlights its role in the aging processes of magnesium-strontium nitrate mixtures used in fireworks .

Strontium compounds, including strontium nitrite, have shown varying degrees of biological activity. Strontium ions can mimic calcium ions due to their similar ionic radii, allowing them to interact with biological systems that typically utilize calcium. This property has implications in fields such as electrophysiology and biochemistry. Strontium ions are known to influence neurotransmitter release and may play a role in bone health by substituting for calcium in bone mineralization processes .

The synthesis of strontium nitrite can be achieved through several methods:

  • Exchange Reaction:
    The primary method involves an exchange reaction between ammonium nitrite and strontium hydroxide:
    • Reactants: Strontium hydroxide and ammonium nitrite.
    • Conditions: The reaction typically occurs at temperatures between 50 and 60 °C over several hours to maximize yield (approximately 75-80%) .
  • Double Decomposition:
    Another common method involves the double decomposition reaction between sodium nitrite and strontium chloride:
    2NaNO2+SrCl2Sr NO2)2+2NaCl2\text{NaNO}_2+\text{SrCl}_2\rightarrow \text{Sr NO}_2)_2+2\text{NaCl}
    This method is advantageous for producing pure forms of strontium nitrite and can be performed in aqueous solutions .

Strontium nitrite finds various applications across different industries:

  • Pyrotechnics: It is used as a stabilizing agent in pyrotechnic formulations, particularly in mixtures containing magnesium and nitrates. It helps prevent aging and degradation when exposed to moisture .
  • Chemical Synthesis: Strontium nitrite serves as a reagent in organic synthesis and various

Research has indicated that strontium nitrite interacts significantly with other compounds in pyrotechnic systems. For example, studies using isothermal microcalorimetry have shown that adding strontium nitrite to magnesium-strontium nitrate compositions can eliminate undesirable induction reactions during storage under humid conditions . These interactions are crucial for maintaining the stability and performance of pyrotechnic materials.

Strontium nitrite shares similarities with other inorganic compounds but possesses unique characteristics that distinguish it from them:

CompoundFormulaUnique Features
Barium NitriteBa NO2)2\text{Ba NO}_2)_2Higher density; used similarly in pyrotechnics
Calcium NitriteCa NO2)2\text{Ca NO}_2)_2Used as a concrete additive for corrosion resistance
Sodium NitriteNaNO2\text{NaNO}_2Commonly used as a food preservative; more soluble than strontium nitrite
Potassium NitriteKNO2\text{KNO}_2Similar applications in food preservation; more soluble

Strontium nitrite is unique due to its specific role in stabilizing pyrotechnic compositions and its interaction with calcium channels in biological systems. Its distinct properties make it valuable for both industrial applications and research purposes.

Exchange Reaction Mechanisms

Ammonium Nitrite and Strontium Hydroxide Interaction

The exchange reaction between ammonium nitrite and strontium hydroxide represents the most extensively studied synthesis pathway for strontium nitrite production [2]. This heterogeneous reaction proceeds according to the stoichiometric equation: strontium hydroxide plus two ammonium nitrite yields strontium nitrite plus two ammonium hydroxide [2]. The reaction mechanism involves the treatment of crystalline strontium hydroxide with an aqueous solution of ammonium nitrite, where ammonium nitrite must be taken in stoichiometric excess to ensure complete conversion [2].

The fundamental chemistry of this exchange reaction relies on the displacement of hydroxide ions by nitrite ions in the strontium coordination sphere [2]. Research conducted at Kabardino-Balkarskij State University demonstrated that this reaction provides a reliable synthetic route for obtaining high-purity strontium nitrite with consistent yields [2]. The process begins with the dissolution of ammonium nitrite in distilled water, followed by the gradual addition of crystalline strontium hydroxide to the stirred solution [2].

The reaction proceeds through heterogeneous mixing, where the solid strontium hydroxide gradually dissolves while simultaneously forming the strontium nitrite product [2]. This exchange mechanism is thermodynamically favorable due to the formation of the volatile ammonium hydroxide byproduct, which can be easily removed from the reaction mixture [2]. The driving force for this reaction stems from the stability of the strontium-nitrite coordination complex and the volatility of ammonia under the reaction conditions [2].

ParameterOptimal ValueReference Conditions
Reaction Temperature50-60°CThermostat controlled
Reaction Time4-5 hoursHeterogeneous mixture
Yield75-80%After filtration/evaporation
Product Purity99.8%Quantitative analysis
Reactant Ratio (ammonium nitrite:strontium hydroxide)2:1 (excess ammonium nitrite)Stoichiometric excess
Final Product StateWhite crystalline solidMelting point 390°C

Reaction Kinetics and Yield Optimization

The kinetics of the ammonium nitrite-strontium hydroxide exchange reaction follow first-order behavior with respect to strontium hydroxide concentration [2]. Quantitative analysis reveals that optimal yields of 75-80% can be achieved under controlled reaction conditions [2]. The reaction rate is significantly influenced by temperature, with the optimal range established between 50-60°C to balance reaction speed with product stability [2].

Yield optimization studies demonstrate that maintaining the reaction mixture in a thermostat for 4-5 hours ensures complete conversion of the strontium hydroxide reactant [2]. The heterogeneous nature of the reaction requires adequate mixing to ensure proper contact between the solid strontium hydroxide and the aqueous ammonium nitrite solution [2]. Research findings indicate that excessive temperature above 60°C leads to decreased yields due to the thermal decomposition of ammonium nitrite, while temperatures below 50°C result in incomplete conversion within practical reaction times [2].

The purification process involves sequential filtration, evaporation, and salting-out procedures to remove unreacted starting materials and byproducts [2]. Quantitative analysis of the final product consistently shows purity levels of 99.8%, with the primary impurities being residual water and trace amounts of unreacted strontium compounds [2]. The melting point of the purified strontium nitrite was determined to be 390°C, which serves as a quality control parameter for product verification [2].

Temperature and Concentration Dependencies

Temperature exerts a profound influence on both the reaction rate and final yield of the exchange reaction [2]. Systematic studies reveal that the optimal temperature window of 50-60°C represents a compromise between achieving adequate reaction rates and preventing thermal degradation of the nitrite functionality [2]. Below 50°C, the reaction proceeds slowly and requires extended reaction times exceeding 8 hours to achieve comparable conversion rates [2].

Concentration dependencies show that maintaining ammonium nitrite in stoichiometric excess is crucial for driving the reaction to completion [2]. The recommended molar ratio of 2:1 ammonium nitrite to strontium hydroxide ensures that strontium hydroxide becomes the limiting reagent, facilitating complete conversion [2]. Higher concentrations of ammonium nitrite beyond this ratio do not significantly improve yields but may complicate the purification process [2].

The aqueous nature of the reaction system means that water concentration also affects the reaction kinetics [12]. Studies on similar nitrite-based reactions demonstrate that the pH of the solution strongly influences reaction rates, with neutral to slightly basic conditions favoring the formation of nitrite products [12]. The temperature dependence of strontium ion solvation in aqueous solutions shows significant changes above 375°C, but these effects are not relevant to the synthetic conditions employed in strontium nitrite preparation [13].

Double Decomposition Reactions

Sodium Nitrite and Strontium Chloride Pathways

Double decomposition reactions represent an alternative synthetic approach for strontium nitrite preparation, utilizing the metathesis between sodium nitrite and strontium chloride [5]. This reaction follows the general equation: sodium nitrite plus strontium chloride yields strontium nitrite plus sodium chloride [5]. The reaction can be performed at room temperature in aqueous solution, making it potentially more energy-efficient than the exchange reaction methodology [5].

The mechanism involves the exchange of anions between the two starting salts, driven by the precipitation of the less soluble strontium nitrite product [5]. Research indicates that strontium nitrite forms a tetrahydrate under these conditions, which is isomorphous with the corresponding calcium and barium salt tetrahydrates [5]. This structural similarity suggests that the crystallization behavior follows predictable patterns based on alkaline earth metal chemistry [5].

Synthesis RouteReaction EquationProduct CharacteristicsProcess Advantage
Sodium Nitrite + Strontium Chloride2NaNO₂ + SrCl₂ → Sr(NO₂)₂ + 2NaClTetrahydrate formationStandard double decomposition
Alternative Double DecompositionSimilar metathesis mechanismIsomorphous with Ca/Ba saltsPredictable stoichiometry
Modified Precipitation MethodAqueous precipitation routeWhite-yellow hygroscopic crystalsRoom temperature operation

Process Optimization Variables

Process optimization for double decomposition reactions involves careful control of stoichiometry, temperature, and solvent conditions [5]. The solubility characteristics of strontium nitrite in water show temperature dependence, with solubility increasing from 43.1 grams per 100 grams of solution at 35°C to 58.1 grams per 100 grams of solution at 98°C [5]. This temperature-dependent solubility can be exploited for purification through recrystallization processes [5].

The formation of the tetrahydrate product requires specific humidity and temperature conditions during crystallization [5]. Studies using isothermal microcalorimetry demonstrate that strontium nitrite exhibits specific interactions with other compounds in the reaction mixture, which can be controlled through optimization of reaction parameters [5]. The crystallization process can be enhanced through controlled cooling and seeding techniques to promote the formation of well-defined crystal structures [5].

Optimization variables include the concentration of reactants, reaction temperature, stirring rate, and crystallization conditions [42]. Research on similar nitrite-based systems shows that reaction efficiency can be maximized through careful control of current intensity, pH, and nitrite ion concentration [42]. The optimal pH range for nitrite-based reactions typically falls between 7-8, providing neutral to slightly basic conditions that favor product formation [42].

Alternative Synthesis Routes

Carbonate-Based Pathways

Carbonate-based synthesis pathways represent an emerging area of research for strontium nitrite preparation, building upon established methodologies for strontium carbonate synthesis [22] [24]. These approaches typically involve the conversion of strontium carbonate precursors through multi-step reaction sequences that ultimately introduce the nitrite functionality [22]. The fundamental advantage of carbonate-based pathways lies in the widespread availability of strontium carbonate as a starting material [27].

Research on strontium carbonate preparation demonstrates that it can be synthesized through the reaction of strontium nitrate with carbon dioxide in aqueous reaction media [22]. This establishes a potential reverse pathway where strontium carbonate could be converted to strontium nitrite through appropriate chemical transformations [22]. The process involves reacting strontium nitrate in an aqueous reaction medium with carbon dioxide to precipitate strontium carbonate [22].

Hydrothermal synthesis methods have been developed for producing strontium carbonate nanostructures using strontium nitrate, ethylenediamine, and hydrazine as reagents [24]. These methodologies demonstrate that reagent concentration, reaction time, and temperature play key roles in the morphology of the obtained products [24]. The adaptation of these hydrothermal techniques to nitrite synthesis could provide novel routes for strontium nitrite preparation with controlled particle size and morphology [24].

Alternative preparation methods involve the conversion of naturally occurring celestine through the black ash process or direct conversion methods [27]. In the black ash process, celestine is roasted with coke at 1100-1300°C to form strontium sulfide, which can then be converted to strontium carbonate [27]. The direct conversion method involves treating celestine with sodium carbonate under steam to form strontium carbonate with substantial amounts of other solids [27].

Acetate Intermediary Methods

Acetate intermediary methods represent a specialized synthetic approach that utilizes strontium acetate as an intermediate compound in the preparation of strontium nitrite [26]. These methodologies are based on the principle that acetate ligands can be readily exchanged for nitrite ligands under appropriate reaction conditions [26]. Research in the synthesis of strontium-substituted hydroxyapatite demonstrates the utility of strontium acetate as a versatile precursor for various strontium compounds [26].

The wet chemical synthesis route using strontium acetate involves dissolving the acetate salt in distilled water, followed by the addition of appropriate nitrite sources under controlled pH conditions [26]. Studies show that the use of strontium acetate instead of strontium nitrate in synthetic procedures can provide advantages in terms of reaction control and product purity [26]. The acetate intermediate allows for better control of reaction stoichiometry and can prevent the formation of unwanted side products [26].

Synthesis protocols typically involve the preparation of two separate solutions: one containing strontium acetate dissolved in distilled water, and another containing the nitrite source [26]. The pH of both solutions is adjusted using ammonia solution to achieve the desired reaction conditions [26]. The solutions are then combined under controlled mixing conditions to promote the exchange reaction between acetate and nitrite ligands [26].

The acetate intermediary method offers potential advantages in terms of reaction selectivity and product quality [26]. Research indicates that no cytotoxicity was reported with strontium-substituted samples prepared using acetate intermediates, suggesting that this synthetic route may produce materials with enhanced biocompatibility [26]. The method allows for the synthesis of high-purity strontium compounds with minimal formation of impurities [26].

Industrial Scale Production Considerations

Cost-Efficiency Analysis

Industrial scale production of strontium nitrite requires comprehensive cost-efficiency analysis encompassing raw material procurement, energy consumption, equipment investment, and operational expenses [31] [32]. The primary cost drivers include the acquisition of high-purity strontium hydroxide and ammonium nitrite, which constitute the major raw material expenses [31]. Market analysis indicates that strontium nitrate, a related compound, commands prices of approximately $11.46 per 100 grams at laboratory scale, suggesting significant cost optimization opportunities at industrial scale [30].

Capital investment requirements for strontium nitrite manufacturing plants include specialized reaction vessels capable of maintaining precise temperature control, filtration systems for product separation, and evaporation equipment for solvent recovery [31] [32]. The setup costs encompass land acquisition, civil works, equipment procurement, auxiliary systems, and working capital requirements [32]. Engineering and consulting charges, along with contingency funds, represent additional components of the total capital investment [34].

Variable costs are primarily driven by raw material consumption and utility requirements [34] [36]. The raw material costs depend on the synthesis route selected, with the ammonium nitrite-strontium hydroxide exchange reaction requiring specific stoichiometric ratios to achieve optimal yields [2]. Energy requirements include heating systems for maintaining reaction temperatures at 50-60°C and thermostat control systems for temperature regulation [34]. Utilities consumption encompasses electrical power for mixing equipment, steam for heating, and cooling water for temperature control [34].

Fixed costs include labor requirements for process monitoring and quality control, maintenance charges for equipment upkeep, and overhead expenses for facility operation [34] [36]. The financing costs incorporate interest on working capital and depreciation charges on capital equipment [34]. General sales and administrative costs represent additional fixed expenses that must be considered in the overall cost structure [34].

Cost ComponentPrimary FactorsScale-up Considerations
Raw Material CostsStrontium hydroxide, ammonium nitriteBulk purchasing, supply chain
Energy RequirementsHeating to 50-60°C, thermostat controlHeat recovery systems
Equipment InvestmentReaction vessels, filtration systemsContinuous processing equipment
Labor RequirementsProcess monitoring, handlingAutomation potential
Waste TreatmentAmmonia recovery, water treatmentEnvironmental compliance
Quality ControlPurity analysis, yield verificationIn-line monitoring systems

Scaling Challenges and Solutions

Scaling challenges in strontium nitrite production encompass technical, economic, and regulatory aspects that must be addressed for successful industrial implementation [35] [37]. The transition from laboratory-scale synthesis to industrial production involves complex heat and mass transfer considerations, particularly for the heterogeneous exchange reaction between ammonium nitrite and strontium hydroxide [2]. The maintenance of uniform temperature distribution across large reaction volumes requires sophisticated heating and mixing systems [37].

Process scale-up rarely proceeds straightforwardly, with time-consuming and expensive challenges often entering the development process [37]. The physicochemical properties of the starting materials may change with improved synthetic routes or better crystallization processes, resulting in altered reaction behavior at larger scales [37]. These changes can drastically affect the physicochemical properties and behavior of the final product, necessitating comprehensive process revalidation [37].

Quality control becomes increasingly complex at industrial scale, requiring the implementation of in-line monitoring systems for real-time process control [36]. The challenge is greater with products requiring high purity specifications, as strontium nitrite applications demand consistent quality with minimal batch-to-batch variation [36]. Advanced analytical techniques must be integrated into the production process to ensure product specifications are met continuously [36].

Environmental compliance represents a significant scaling challenge, particularly regarding the management of ammonia-containing waste streams from the exchange reaction [35]. The recovery and recycling of ammonia from the reaction byproducts requires specialized equipment and process design [35]. Water treatment systems must be implemented to handle aqueous waste streams while meeting environmental discharge requirements [35].

Supply chain considerations become critical at industrial scale, particularly for specialized raw materials like high-purity strontium hydroxide [35]. The limited number of suppliers for strontium compounds creates potential supply chain vulnerabilities that must be addressed through strategic sourcing arrangements [35]. Market dynamics for strontium minerals as critical raw materials highlight the importance of secure supply chains for industrial production [35].

The regulatory landscape for strontium compounds requires careful navigation, with particular attention to safety and environmental regulations [35]. Processing techniques must be optimized to ensure stable supply chains while meeting evolving regulatory requirements [35]. The critical raw material status of strontium compounds emphasizes the need for continued research and technological advances in processing methodologies [35].

PropertyValueSignificance
Molecular Weight179.631 g/molFormula Sr(NO₂)₂
Density2.800 g/cm³High density solid
Decomposition Temperature240°CThermal stability limit
Water Solubility (35°C)43.1 g/100g solutionModerate solubility
Water Solubility (98°C)58.1 g/100g solutionTemperature-dependent solubility
Crystal FormHygroscopic needlesCrystal morphology
ColorWhite to yellowishVisual identification

Process optimization strategies must address the scale-dependent nature of heat and mass transfer phenomena [35]. The development of continuous processing equipment can improve efficiency and reduce operational costs compared to batch processing methods [35]. Heat recovery systems can be implemented to capture and reuse thermal energy from the reaction, improving overall energy efficiency [35].

Automation potential offers significant opportunities for reducing labor costs and improving process consistency [35]. In-line monitoring systems can provide real-time feedback for process control, reducing the need for manual intervention and improving product quality [35]. Advanced process control systems can optimize reaction conditions automatically, maximizing yield and minimizing waste generation [35].

Synthesis MethodStarting MaterialsProcess ComplexityCommercial Viability
Carbonate-Based PathwayStrontium carbonate precursorsMulti-step conversionResearch stage
Acetate Intermediary MethodStrontium acetate intermediatesIntermediate formation requiredLimited industrial application
Direct Conversion RouteCelestine mineral processingHigh temperature treatmentResource-dependent
Metathesis ReactionStrontium salts + nitrite sourcesSingle-step reactionEstablished methodology

Crystal System Analysis of Monohydrate Form

Strontium nitrite monohydrate crystallizes in the monoclinic crystal system with space group P2₁, representing a significant structural characteristic that influences its physical and chemical properties [1]. The compound exhibits a well-defined crystal structure with four formula units per unit cell (Z = 4), indicating a relatively dense packing arrangement of the molecular components.

The crystal structure determination reveals that strontium nitrite monohydrate adopts a monoclinic symmetry with specific lattice parameters that define its three-dimensional arrangement [1]. The monoclinic system is characterized by three unequal axes where two axes are perpendicular while the third forms an oblique angle, resulting in a distinct crystallographic framework that accommodates the complex coordination requirements of both strontium cations and nitrite anions.

The structural analysis demonstrates that the compound exhibits pyroelectric properties, which are directly related to its non-centrosymmetric crystal structure [1]. This property emerges from the specific arrangement of ionic species within the crystal lattice, where the lack of inversion symmetry allows for the development of spontaneous polarization that varies with temperature changes.

The space group P2₁ belongs to the monoclinic crystal class and represents a primitive lattice with a two-fold screw axis [1]. This symmetry operation significantly influences the arrangement of strontium cations and nitrite anions within the crystal structure, creating a framework where each atomic position is related to others through specific symmetry transformations.

Lattice Parameters Investigation

The lattice parameters of strontium nitrite monohydrate have been precisely determined through comprehensive X-ray diffraction analysis, revealing specific dimensional characteristics that define its crystal structure [1]. The unit cell dimensions at 295 K are established as a = 12.5831(4) Å, b = 8.94941(15) Å, and c = 4.4860(2) Å, with the monoclinic angle β = 99.111(4)°.

Lattice ParameterValueStandard DeviationTemperature
a-axis (Å)12.58310.0004295 K
b-axis (Å)8.949410.00015295 K
c-axis (Å)4.48600.0002295 K
β angle (°)99.1110.004295 K
Unit Cell Volume (ų)497.20.2295 K

The unit cell volume calculation yields approximately 497.2 ų, which corresponds to a density of 2.84 g/cm³ for the monohydrate form [2]. This density value is consistent with the expected range for hydrated strontium salts and reflects the efficient packing of the ionic components within the crystal structure.

The precision of these lattice parameters, as indicated by the small standard deviations, demonstrates the high quality of the crystal structure determination [1]. The measurements were obtained using chromium Kα₁ radiation (λ = 2.289753 Å), which provides excellent resolution for accurate parameter determination.

Temperature-dependent studies have revealed that the lattice parameters exhibit thermal expansion characteristics typical of ionic crystals [3]. The thermal expansion behavior shows anisotropic characteristics, with different expansion coefficients along the three crystallographic axes, reflecting the directional nature of the bonding interactions within the crystal structure.

Computational Modeling Approaches

Density Functional Theory Applications

Density functional theory calculations have been extensively applied to understand the structural and electronic properties of strontium nitrite and related compounds [4] [5] [6]. These computational approaches provide detailed insights into the electronic structure, bonding characteristics, and thermodynamic properties that complement experimental observations.

The application of DFT methods using the generalized gradient approximation with the Perdew-Burke-Ernzerhof (GGA-PBE) exchange-correlation functional has proven highly effective for predicting the structural properties of strontium compounds [4]. These calculations successfully reproduce experimental lattice parameters, bond lengths, and coordination geometries with remarkable accuracy.

Computational studies have utilized various basis sets and pseudopotentials to optimize the balance between accuracy and computational efficiency [6]. The plane wave basis set approach, implemented in codes such as VASP (Vienna Ab initio Simulation Package), has been particularly successful in reproducing the experimental crystal structure parameters of strontium nitrite monohydrate.

The electronic structure calculations reveal important information about the nature of chemical bonding in strontium nitrite [4]. The analysis of electron density distributions and electronic charge transfers provides insights into the ionic character of the Sr-N and Sr-O interactions, confirming the predominantly ionic nature of the bonding in this compound.

DFT calculations have also been employed to investigate the thermodynamic stability of different phases and to predict the response of the crystal structure to external conditions such as pressure and temperature [4] [6]. These studies provide valuable information for understanding the phase behavior and stability ranges of strontium nitrite under various conditions.

Molecular Orbital Considerations

Molecular orbital analysis provides crucial insights into the electronic structure and bonding characteristics of strontium nitrite [7] [8]. The examination of frontier molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), reveals important information about the electronic properties and chemical reactivity of the compound.

The HOMO-LUMO gap analysis indicates the electronic band gap of strontium nitrite, which is characteristic of an ionic compound with significant separation between occupied and unoccupied states [7]. This large energy gap is consistent with the insulating behavior expected for ionic nitrite compounds and reflects the complete charge transfer from strontium to the nitrite groups.

Natural bond orbital (NBO) analysis has been applied to understand the electronic distribution and bonding interactions in strontium nitrite [9]. These calculations provide detailed information about the electron density distribution around the strontium cations and nitrite anions, revealing the extent of charge transfer and the nature of the ionic bonding.

The molecular orbital calculations demonstrate that the electronic structure of strontium nitrite is dominated by the ionic interactions between Sr²⁺ cations and NO₂⁻ anions [10]. The strontium centers exhibit characteristics typical of alkaline earth metal cations, with complete loss of valence electrons to form the stable Sr²⁺ configuration.

The analysis of molecular electrostatic potential maps reveals the charge distribution patterns within the strontium nitrite structure [9]. These maps clearly show the positive charge concentration around strontium centers and negative charge accumulation on the nitrite groups, confirming the ionic nature of the bonding interactions.

Bond Character Analysis

Sr-N Bond Investigation

The investigation of Sr-N bonding interactions in strontium nitrite reveals primarily ionic character with minimal covalent contributions [1]. The bond distances between strontium cations and nitrogen atoms of the nitrite groups provide quantitative measures of the bonding strength and character.

Experimental crystallographic data shows that strontium cations exhibit coordination numbers of 10 and 9 in the two independent Sr²⁺ sites within the crystal structure [1]. The average Sr-N,O distances are measured as 2.70(8) Å and 2.68(12) Å for the two distinct strontium environments, indicating relatively weak ionic interactions typical of alkaline earth metal compounds.

The coordination geometry around strontium centers is highly irregular, reflecting the constraints imposed by the crystal packing requirements and the presence of water molecules [1]. This irregular coordination is characteristic of ionic compounds where the bonding is primarily electrostatic and lacks the directional requirements of covalent bonds.

Bond valence calculations confirm the ionic nature of the Sr-N interactions, with bond valence sums consistent with the formal charges of Sr²⁺ and NO₂⁻ ions [1]. These calculations provide quantitative validation of the ionic bonding model and demonstrate that the bonding interactions can be adequately described using purely electrostatic considerations.

The thermal motion analysis from crystallographic data reveals that the Sr-N bonds exhibit significant flexibility, with relatively large thermal displacement parameters indicating the dynamic nature of these ionic interactions [1]. This flexibility is consistent with the ionic bonding model and contrasts with the more rigid behavior expected for covalent bonds.

Theoretical Approaches to Electronic Distribution

Theoretical analysis of electronic distribution in strontium nitrite employs various computational methods to understand the charge density patterns and bonding characteristics [4] [6]. These approaches provide detailed insights into the electronic structure that complement experimental observations and enhance our understanding of the bonding mechanisms.

Electron density analysis reveals the predominantly ionic character of the bonding in strontium nitrite, with clear charge separation between the positively charged strontium centers and the negatively charged nitrite groups [4]. The electron density maps show minimal overlap between the electron clouds of strontium and nitrogen atoms, confirming the ionic nature of the interactions.

The analysis of electronic charge transfer demonstrates that strontium atoms lose their valence electrons completely to form Sr²⁺ cations, while the nitrite groups accept electrons to achieve stable electronic configurations [4]. This charge transfer is consistent with the large electronegativity difference between strontium and nitrogen atoms.

Bader's quantum theory of atoms in molecules (QTAIM) analysis provides quantitative measures of the bonding interactions in strontium nitrite [6]. The bond critical points between strontium and nitrogen atoms exhibit characteristics typical of ionic bonds, with low electron density values and positive Laplacian values indicating the electrostatic nature of the interactions.

The electrostatic potential analysis reveals the three-dimensional charge distribution patterns within the strontium nitrite structure [9]. These calculations show the regions of positive and negative electrostatic potential, providing a clear picture of the ionic bonding interactions and the factors that determine the crystal structure stability.

Analysis MethodKey FindingImplication
Electron Density MappingClear charge separationIonic bonding character
Charge Transfer AnalysisComplete electron transferSr²⁺ and NO₂⁻ formation
QTAIM AnalysisLow bond critical point densityElectrostatic interactions
Electrostatic PotentialDistinct positive/negative regionsIonic crystal stability

Other CAS

13470-06-9

General Manufacturing Information

Nitrous acid, strontium salt (2:1): INACTIVE

Dates

Last modified: 07-17-2023

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